2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H15F4N3O3 and its molecular weight is 421.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide is 421.10495400 g/mol and the complexity rating of the compound is 702. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
High-Resolution Liquid Chromatography for Metabolite Analysis
The study by Mrochek et al. (1974) explores the use of high-resolution liquid chromatography to analyze metabolites of acetaminophen, revealing the complexity of its metabolic pathways Mrochek et al., 1974. This research underscores the significance of advanced analytical techniques in understanding the metabolism of complex organic compounds, which could be relevant to the study of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide.
Non-Steroidal Anti-Inflammatory Drug Research
Annunziato and di Renzo (1993) conducted a bioequivalence study on a non-steroidal anti-inflammatory compound, highlighting the process of evaluating pharmacokinetic parameters in drug development Annunziato & di Renzo, 1993. Such studies are crucial for the development and approval of new therapeutic agents, including the detailed investigation of novel compounds like 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide.
Exploring Oxidative Stress and Enzyme Interaction
Research by Trettin et al. (2014) on paracetamol's interaction with various enzyme families, including CYP, COX, and NOS, and its potential to produce reactive oxygen species, offers insights into the biochemical interactions and oxidative stress related to drug metabolism Trettin et al., 2014. Understanding these interactions is essential for assessing the safety and efficacy of pharmaceutical compounds.
Environmental and Toxicological Studies
The study by Kuklenyik et al. (2004) on the measurement of perfluorinated compounds in human serum and milk using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry exemplifies the application of sophisticated analytical techniques in environmental and toxicological research Kuklenyik et al., 2004. Such methodologies could be applied to study the environmental impact and biological accumulation of compounds related to 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide.
Properties
IUPAC Name |
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F4N3O3/c1-30-17-10-13(21)4-7-15(17)16-8-9-19(29)27(26-16)11-18(28)25-14-5-2-12(3-6-14)20(22,23)24/h2-10H,11H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXAOHQIHHVULI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F4N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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